tert-butyl N-[(2S)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
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Overview
Description
tert-butyl N-[(2S)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate: is a complex organic compound that features a tert-butyl group, an amino group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate typically involves the reaction of tert-butylamine with a suitable precursor, such as an ester or an acid chloride, under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(2S)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(2S)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable carbamate linkages makes it useful in the design of enzyme inhibitors and other bioactive molecules.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the tert-butyl and phenyl groups can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The tert-butyl and phenyl groups can enhance the compound’s binding affinity and specificity, contributing to its overall biological activity.
Comparison with Similar Compounds
- tert-butyl N-[(2S)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
- This compound
- This compound
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. The phenyl group adds aromatic character, which can affect the compound’s electronic properties and interactions with other molecules. The stereochemistry of the compound also plays a crucial role in its biological activity and selectivity.
Properties
Molecular Formula |
C18H28N2O3 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)20-15(21)14(12-13-10-8-7-9-11-13)19-16(22)23-18(4,5)6/h7-11,14H,12H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1 |
InChI Key |
QDAPJZCFYQWKIW-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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